molecular formula C5H5IN2 B1302334 4-Amino-3-iodopyridine CAS No. 88511-27-7

4-Amino-3-iodopyridine

Cat. No. B1302334
CAS RN: 88511-27-7
M. Wt: 220.01 g/mol
InChI Key: ZGOCEDVVZKFHSY-UHFFFAOYSA-N
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Description

4-Amino-3-iodopyridine is an organic compound with the molecular formula C5H5IN2 . It is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is typically sold in an off-white solid form .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-iodopyridine can be represented by the SMILES string NC1=CC=NC=C1I . This indicates that the molecule consists of a pyridine ring with an amino group (NH2) attached to the 4th carbon and an iodine atom attached to the 3rd carbon .


Physical And Chemical Properties Analysis

4-Amino-3-iodopyridine is a solid at 20°C . It is sensitive to light and air . It is soluble in methanol . The melting point is between 96.0 to 100.0 °C .

Scientific Research Applications

Synthesis of Amino-Substituted Pyridylglyoxylamides

4-Amino-3-iodopyridine is used in palladium-catalyzed aminocarbonylation reactions to synthesize 2-ketocarboxamides, analogues of nicotinamide. This process demonstrates its utility in creating compounds of potential biological importance (Szőke et al., 2016).

Cellular Uptake of Cytotoxic Compounds

The synthesis of aminoacridine derivatives, including those derived from 4-amino-3-iodopyridine, allows for the study of their cellular distribution using fluorescence microscopy and secondary ion mass spectrometry. This highlights its role in investigating the lysosomal localization of active molecules (Peixoto et al., 2009).

Catalytic Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics

In the field of organic synthesis, 4-amino-3-iodopyridine is employed in palladium-catalyzed aminocarbonylation reactions with nitrogen-containing iodo-heteroaromatics. This leads to the formation of N-substituted nicotinamides and pyridyl-glyoxylamides, which are significant for their biological potential (Takács et al., 2007).

Investigation in Potassium Channel Blockade

Aminopyridines like 4-amino-3-iodopyridine are studied for their selective blockade of potassium channels in squid axon membranes. This research is vital for understanding the drug's interaction with ion channels and its potential therapeutic implications (Yeh et al., 1976).

Safety And Hazards

4-Amino-3-iodopyridine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . It should be stored in a dry, cool, and well-ventilated place, and kept away from strong oxidizing agents .

properties

IUPAC Name

3-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOCEDVVZKFHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363976
Record name 4-Amino-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-iodopyridine

CAS RN

88511-27-7
Record name 3-Iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88511-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
G Szőke, A Takacs, Z Berente, A Petz, L Kollar - Tetrahedron, 2016 - Elsevier
… of iodopyridine model compounds (4-amino-3-iodopyridine and 3-amino-4-iodopyridine) … under aminocarbonylation conditions: 4-amino-3-iodopyridine gave the corresponding 2-…
Number of citations: 11 www.sciencedirect.com
C Maeda, H Shinokubo, A Osuka - Organic Letters, 2007 - ACS Publications
… by the efficient synthesis of meso-(5-azaindolyl)-substituted porphyrins via the Pd-catalyzed [3 + 2] annulation reaction of meso-hexynyl porphyrin and 4-amino-3-iodopyridine. This type …
Number of citations: 27 pubs.acs.org
X Lu, JL Petersen, KK Wang - The Journal of Organic Chemistry, 2002 - ACS Publications
… The synthetic sequence outlined in Scheme 1 involves the use of the Pd-catalyzed cross-coupling reaction between 4-amino-3-iodopyridine (9) 4 with terminal alkynes 10 to form 11. …
Number of citations: 44 pubs.acs.org
SI Purificacao, MJD Pires, R Rippel, AS Santos… - Organic …, 2017 - ACS Publications
… N-Phenyl 4-amino-3-bromopyridine (7a) and N-phenyl 4-amino-3-iodopyridine (7b) were prepared according to reported procedures (see SI). (20, 29) Then, 7b was treated with PdCl 2 (…
Number of citations: 24 pubs.acs.org
M Livecchi, G Calvet, F Schmidt - The Journal of Organic …, 2012 - ACS Publications
A general and efficient procedure for the synthesis of 2,3-disubstituted 5-azaindoles through the palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines and diaryl-, …
Number of citations: 28 pubs.acs.org
F Ujjainwalla, D Warner - Tetrahedron letters, 1998 - Elsevier
… Finally, heteroannulation of internal alkynes using 4-amino-3-iodopyridine was investigated and again, the described conditions proved to be reliable, furnishing good yields of 2,3-…
Number of citations: 116 www.sciencedirect.com
MJ Dias Pires, DL Poeira… - European Journal of …, 2015 - Wiley Online Library
… Pd-catalyzed annulation of meso-hex-1-ynyl Zn II porphyrin 79 with 4-amino-3-iodopyridine, reported by Osuka and co-workers, constitutes one more example of heteroannulation (…
Y Shen - 2019 - open.library.ubc.ca
… Additionally, the reaction of 4-amino-3-iodopyridine (2.10) occurred and the desired 5azaindole 4.6 was isolated in 55% yield. Evidence of product formation was provided by the …
Number of citations: 2 open.library.ubc.ca
M Krause, H Foks, K Gobis - Molecules, 2017 - mdpi.com
… In addition, we also examined 4-amino-3-iodopyridine and 4-amino-3-chloropyridine as the halide coupling partner and found that the former showed comparable reactivity (85% yield) …
Number of citations: 57 www.mdpi.com
JJ Song, JT Reeves, F Gallou, Z Tan, NK Yee… - Chemical Society …, 2007 - pubs.rsc.org
Azaindoles (also called pyrrolopyridines) constitute essential subunits in many pharmaceutically important compounds. The synthesis of azaindoles has been a great synthetic …
Number of citations: 217 pubs.rsc.org

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